Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride
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Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the efficient construction of the imidazo[1,2-a]pyridine ring system.
Oxidative Coupling: This method involves the coupling of suitable starting materials in the presence of oxidizing agents to form the desired heterocyclic structure.
Tandem Reactions: These reactions involve a sequence of chemical transformations that occur in a single reaction vessel, leading to the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Radical Reactions: These reactions involve the generation of radical intermediates, which can lead to the functionalization of the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for its potential activity against multidrug-resistant tuberculosis.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its reactive methanesulfonyl fluoride group.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride involves its interaction with molecular targets such as enzymes or proteins. The methanesulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the methanesulfonyl fluoride group.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
This functional group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biological research .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c9-14(12,13)6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBHDXXFTBGLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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